molecular formula C16H13N3O5S B2414376 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 895440-80-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2414376
CAS No.: 895440-80-9
M. Wt: 359.36
InChI Key: RHSJXJZRJQQMQH-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The benzothiazole moiety is known to interact with DNA and proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N,N’-BIS(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE
  • N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and benzothiazole moieties allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-12-7-10-14(8-13(12)24-2)25-16(17-10)18-15(20)9-5-3-4-6-11(9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSJXJZRJQQMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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